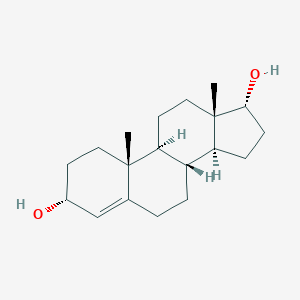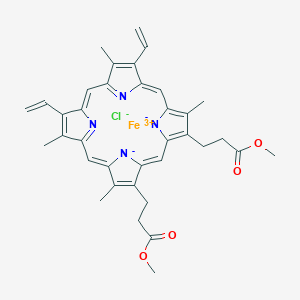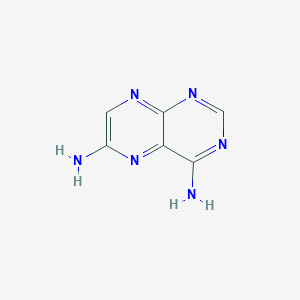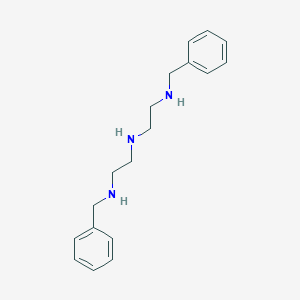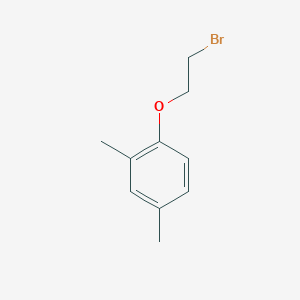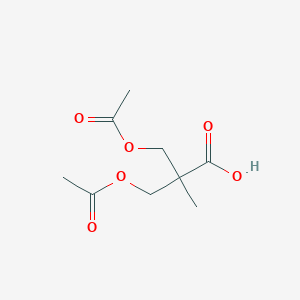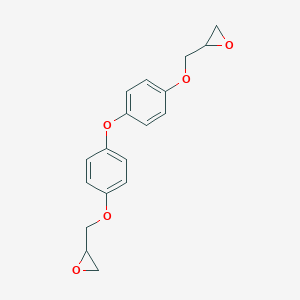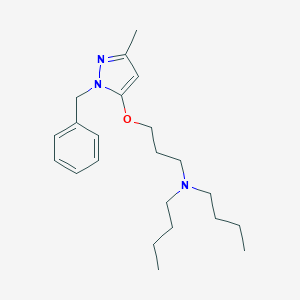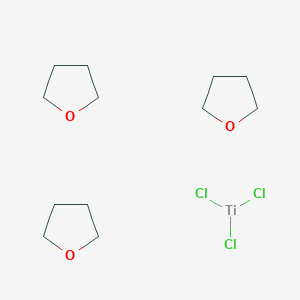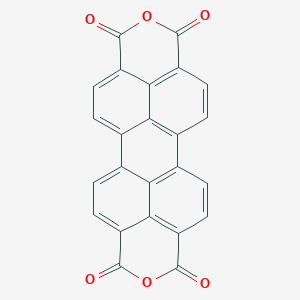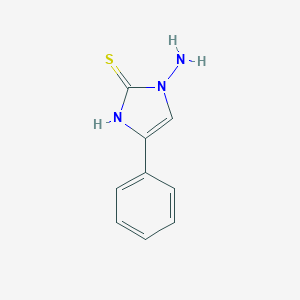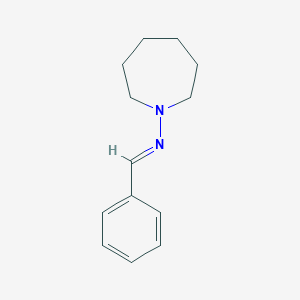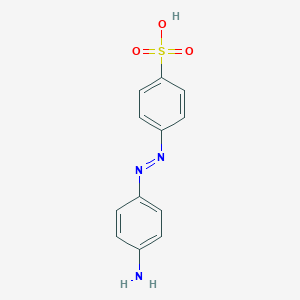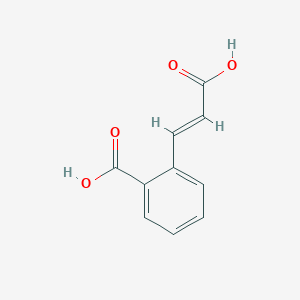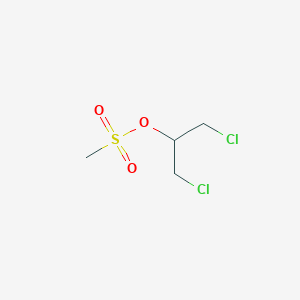
1,3-Dichloropropan-2-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloropropan-2-yl methanesulfonate, also known as DCPIB, is a chemical compound that has been extensively studied for its various scientific applications. It is a potent inhibitor of volume-regulated anion channels (VRACs), which play a crucial role in cell volume regulation, cell proliferation, and apoptosis.
Applications De Recherche Scientifique
1,3-Dichloropropan-2-yl methanesulfonate has been extensively studied for its various scientific research applications. It is primarily used as an inhibitor of VRACs, which are involved in various physiological processes such as cell volume regulation, cell proliferation, and apoptosis. 1,3-Dichloropropan-2-yl methanesulfonate has been shown to inhibit VRACs in various cell types, including cancer cells, neuronal cells, and cardiac cells.
Mécanisme D'action
1,3-Dichloropropan-2-yl methanesulfonate inhibits VRACs by binding to a specific site on the channel protein. It blocks the flow of chloride ions through the channel, which leads to a decrease in the volume-regulating ion flux. This, in turn, causes the cells to swell and eventually undergo apoptosis.
Effets Biochimiques Et Physiologiques
1,3-Dichloropropan-2-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in neuronal cells, and reduce ischemia/reperfusion injury in cardiac cells. Additionally, 1,3-Dichloropropan-2-yl methanesulfonate has been shown to reduce the volume of brain edema in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dichloropropan-2-yl methanesulfonate has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of VRACs, making it an ideal tool for studying the role of VRACs in various physiological processes. However, one limitation is that it is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, 1,3-Dichloropropan-2-yl methanesulfonate has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research of 1,3-Dichloropropan-2-yl methanesulfonate. One direction is to further elucidate the molecular mechanism of 1,3-Dichloropropan-2-yl methanesulfonate inhibition of VRACs. Another direction is to investigate the potential therapeutic applications of 1,3-Dichloropropan-2-yl methanesulfonate in various diseases such as cancer, stroke, and traumatic brain injury. Additionally, future research could focus on developing more water-soluble analogs of 1,3-Dichloropropan-2-yl methanesulfonate to overcome its limitations in certain experiments.
Méthodes De Synthèse
1,3-Dichloropropan-2-yl methanesulfonate is synthesized by reacting 1,3-dichloropropan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and takes around 12 hours to complete. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Propriétés
Numéro CAS |
17232-06-3 |
|---|---|
Nom du produit |
1,3-Dichloropropan-2-yl methanesulfonate |
Formule moléculaire |
C4H8Cl2O3S |
Poids moléculaire |
207.07 g/mol |
Nom IUPAC |
1,3-dichloropropan-2-yl methanesulfonate |
InChI |
InChI=1S/C4H8Cl2O3S/c1-10(7,8)9-4(2-5)3-6/h4H,2-3H2,1H3 |
Clé InChI |
ONCGQZHVGIFLRV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC(CCl)CCl |
SMILES canonique |
CS(=O)(=O)OC(CCl)CCl |
Synonymes |
1,3-DICHLORO-2-PROPYLMETHANESULPHONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



